![molecular formula C19H24N2O4 B2448141 2-{[4-(2,3-dimethylphenyl)piperazino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 866019-59-2](/img/structure/B2448141.png)
2-{[4-(2,3-dimethylphenyl)piperazino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[4-(2,3-dimethylphenyl)piperazino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a pyran ring, which is a six-membered ring with one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The piperazine ring is a six-membered ring with two nitrogen atoms, and the pyran ring is a six-membered ring with one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine rings can undergo various reactions, including acylation, alkylation, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Aplicaciones Científicas De Investigación
Anticonvulsant and Antimicrobial Activities
A study synthesized derivatives of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one, including 2-{[4-(2,3-dimethylphenyl)piperazino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one, to evaluate their potential anticonvulsant activity. These derivatives exhibited significant anticonvulsant activities in vivo through various tests, including maximal electroshock (MES) and subcutaneous Metrazol (scMet). Additionally, the antimicrobial activities of these compounds were tested against bacteria and fungi, showing promising results (Aytemir, Çalış, & Özalp, 2004).
Molecular Structure Analysis
A detailed analysis of the molecular structure of a similar compound, 3-hydroxy-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one, was conducted. The study focused on the conformation of the piperazine ring and its intra- and intermolecular hydrogen bonds. Such analyses provide insights into the physical and chemical properties of these compounds, which are crucial for their application in scientific research (Köysal, Işık, & Aytemir, 2004).
Synthesis of Kojic Acid Derivatives for Anticonvulsant Activity
Another study focused on synthesizing new derivatives of 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one as potential anticonvulsant compounds. These compounds were evaluated for their anticonvulsant activities using the MES and scMet induced seizure tests, with promising results, suggesting their potential therapeutic application (Aytemir, Septioğlu, & Çalış, 2010).
Biological Activity of Derivatives
A research synthesized 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and their derivatives, investigating their antimicrobial activity and influence on blood coagulation. This study contributes to understanding the biological activity and potential therapeutic applications of such derivatives (Gein et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13-4-3-5-16(14(13)2)21-8-6-20(7-9-21)11-18-19(24)17(23)10-15(12-22)25-18/h3-5,10,22,24H,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVOODSGJGUJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C(=O)C=C(O3)CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2,3-dimethylphenyl)piperazino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

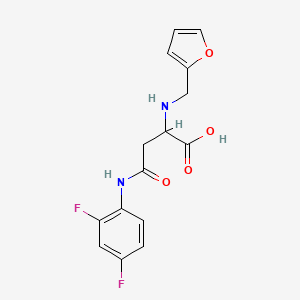
![N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2448059.png)
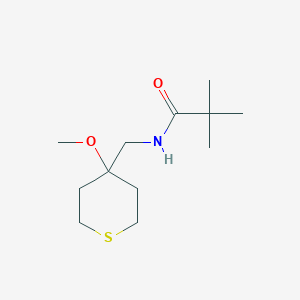
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2448065.png)
![N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2448066.png)
![1-[4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448067.png)

![1-methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448072.png)
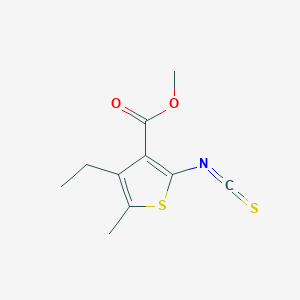
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2448074.png)
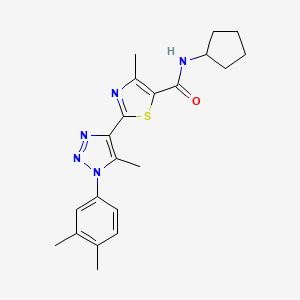
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2448077.png)
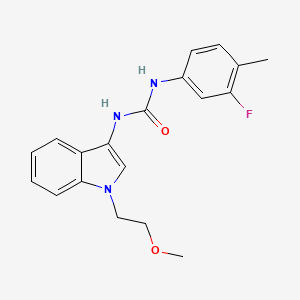
![3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2448081.png)